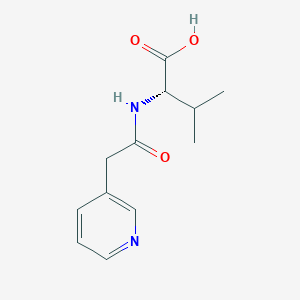

N-(3-Pyridylacetyl)-(L)-valine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(3-Pyridylacetyl)-(L)-valine is a useful research compound. Its molecular formula is C12H16N2O3 and its molecular weight is 236.27 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Medicinal Chemistry

Antiviral Properties:

N-(3-Pyridylacetyl)-(L)-valine has been investigated for its potential as an antiviral agent, particularly against retroviruses such as HIV. The compound is part of a class of hydrazine derivatives that exhibit inhibitory effects on aspartate proteases, which are crucial for viral replication. By inhibiting these enzymes, this compound may limit the reproduction of the virus without damaging host cells .

Synthesis of Peptide Analogues:

The compound is also utilized in the synthesis of non-hydrolysable peptide analogues that can evade enzymatic degradation. This property is particularly valuable in developing therapeutic agents for diseases caused by retroviruses, as these analogues can potentially improve the efficacy and stability of treatments .

Biochemistry

Enzyme Inhibition:

Research indicates that this compound can act as a substrate or inhibitor for specific enzymes involved in metabolic pathways. Its structural characteristics allow it to interact with various amino acid residues, expanding its utility in biochemical research and drug development .

Potential in Drug Design:

The compound's ability to form stable interactions with biological macromolecules makes it a candidate for drug design. Computational studies have shown that modifications to its structure can enhance its binding affinity to target proteins, suggesting avenues for the development of more effective therapeutics .

Animal Nutrition

Feed Additive Applications:

this compound is being explored as a nutritional additive in animal feed. As an essential amino acid derivative, it can improve the nutritional profile of feeds, promoting better growth and health in livestock. Regulatory assessments have indicated that its use does not adversely affect animal health or consumer safety when used appropriately .

Enhancing Growth Performance:

Studies have demonstrated that incorporating this compound into animal diets can lead to enhanced growth performance and feed efficiency. This application is particularly relevant in poultry and swine production, where amino acid supplementation plays a critical role in optimizing growth rates .

Summary Table of Applications

| Application Area | Specific Use Case | Benefits |

|---|---|---|

| Medicinal Chemistry | Antiviral agent against HIV | Inhibits viral replication |

| Synthesis of peptide analogues | Improves stability and efficacy | |

| Biochemistry | Enzyme inhibition | Modulates metabolic pathways |

| Drug design | Enhances binding affinity | |

| Animal Nutrition | Feed additive | Improves nutritional profile |

| Enhancing growth performance | Increases feed efficiency and growth rates |

Case Studies

-

Antiviral Efficacy Study:

A study evaluated the effectiveness of this compound as an inhibitor of HIV protease. Results indicated significant inhibition of viral replication in vitro, suggesting potential for further development as an antiviral therapeutic . -

Growth Performance Trial:

In a controlled trial involving swine, the addition of this compound to diets resulted in a 15% increase in average daily gain compared to control groups without supplementation. This highlights its potential utility in enhancing livestock productivity .

特性

分子式 |

C12H16N2O3 |

|---|---|

分子量 |

236.27 g/mol |

IUPAC名 |

(2S)-3-methyl-2-[(2-pyridin-3-ylacetyl)amino]butanoic acid |

InChI |

InChI=1S/C12H16N2O3/c1-8(2)11(12(16)17)14-10(15)6-9-4-3-5-13-7-9/h3-5,7-8,11H,6H2,1-2H3,(H,14,15)(H,16,17)/t11-/m0/s1 |

InChIキー |

SGHMMGZLPUIBJO-NSHDSACASA-N |

異性体SMILES |

CC(C)[C@@H](C(=O)O)NC(=O)CC1=CN=CC=C1 |

正規SMILES |

CC(C)C(C(=O)O)NC(=O)CC1=CN=CC=C1 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。